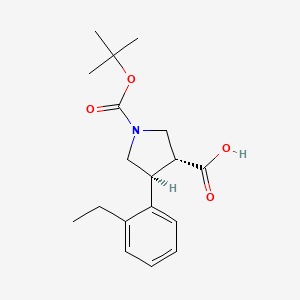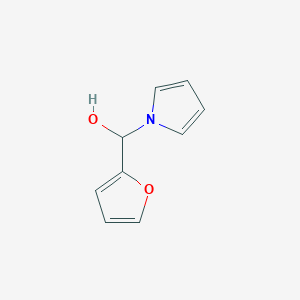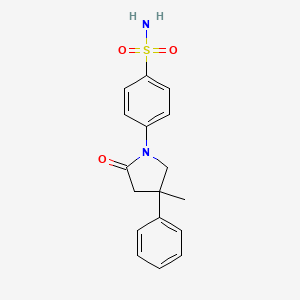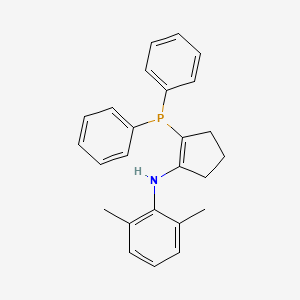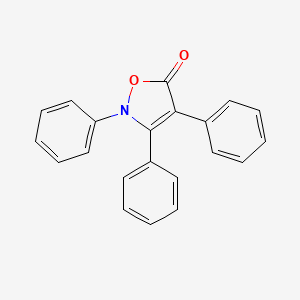
2,3,4-Triphenyl-1,2-oxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triphenylisoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of three phenyl groups attached to the isoxazole ring makes 2,3,4-Triphenylisoxazol-5(2H)-one a highly substituted derivative, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 2,3,4-Triphenylisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Triphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl rings or the isoxazole ring.
Scientific Research Applications
2,3,4-Triphenylisoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological targets.
Medicine: Research into the potential therapeutic applications of 2,3,4-Triphenylisoxazol-5(2H)-one includes its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3,4-Triphenylisoxazol-5(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Triphenylisoxazole: Lacks the keto group at the 5-position, which can influence its reactivity and biological activity.
2,3,4-Triphenyl-1,2-oxazole: Contains an oxazole ring instead of an isoxazole ring, leading to different chemical properties.
2,3,4-Triphenyl-1,2,3-triazole: Features a triazole ring, which can result in distinct reactivity and applications.
Uniqueness
2,3,4-Triphenylisoxazol-5(2H)-one is unique due to the presence of the isoxazole ring with three phenyl substituents and a keto group at the 5-position. This combination of structural features imparts specific chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.
Properties
CAS No. |
57892-29-2 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2,3,4-triphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H15NO2/c23-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(24-21)18-14-8-3-9-15-18/h1-15H |
InChI Key |
IIJGLAYMCIOCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)
![7-Butyl-3,9-dihydroxy-8-methoxy-4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B12879186.png)
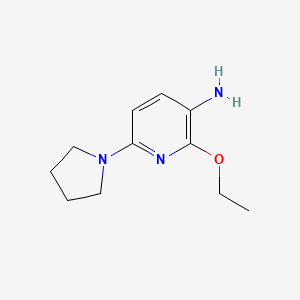
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate](/img/structure/B12879216.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
